molecular formula C18H20N2O4S B3005391 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide CAS No. 922022-05-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide

Cat. No.: B3005391
CAS No.: 922022-05-7
M. Wt: 360.43
InChI Key: CPLVKGVOKVLCRV-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Hybrids Synthesis : This compound is part of a series of benzimidazole-tethered oxazepine heterocyclic hybrids. These are synthesized from N-alkylated benzimidazole 2-carboxaldehyde. They have notable non-linear optical (NLO) properties, making them candidates for NLO applications (Almansour et al., 2016).

  • Photophysical Properties : Another study explores the photophysical properties of similar compounds with a focus on their strong blue emission in dichloromethane, indicating potential in photonic applications (Petrovskii et al., 2017).

  • Antimicrobial Activity : Compounds including similar structures have been examined for their antimicrobial activities. These derivatives exhibited significant activities against a variety of bacterial and fungal strains (Babu et al., 2013).

Application in Drug Development

  • Kinase Inhibition : The benzoxazepine core, closely related to the structure , is present in several kinase inhibitors. These are particularly significant in the development of treatments for diseases like cancer (Naganathan et al., 2015).

  • Carbonic Anhydrase Inhibitors : Primary sulfonamide functionality in related structures has shown to enable the construction of compounds acting as carbonic anhydrase inhibitors, potentially useful in treating various conditions (Sapegin et al., 2018).

Other Applications

  • Organic Synthesis : The compound belongs to a class of chemicals utilized in complex organic synthesis processes, including ring-forming cascade reactions and multi-component syntheses. These processes are fundamental in creating various biologically active molecules (Shaabani et al., 2010).

  • Spectroscopic Characterization and Theoretical Studies : Studies have been conducted on the spectroscopic characterization and theoretical investigations of similar compounds, which could provide insights into their electronic properties and potential applications in material sciences (Wazzan et al., 2016).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-18(2)12-24-16-10-14(8-9-15(16)19-17(18)21)20-25(22,23)11-13-6-4-3-5-7-13/h3-10,20H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLVKGVOKVLCRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=CC=C3)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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